molecular formula C23H23N3O3 B1684360 ZM 336372 CAS No. 208260-29-1

ZM 336372

Cat. No.: B1684360
CAS No.: 208260-29-1
M. Wt: 389.4 g/mol
InChI Key: PYEFPDQFAZNXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZM 336372 is a reversible, ATP-competitive inhibitor of c-Raf (IC₅₀ = 70 nM) with 10-fold selectivity over B-Raf . It exhibits paradoxical effects, acting both as an inhibitor and agonist of Raf-1, inducing MAPK pathway activation under specific conditions . Structurally, it is a small molecule (C₂₃H₂₃N₃O₃; MW: 389.45) with solubility in DMSO (72 mg/mL) and ethanol (2 mg/mL) . Its primary applications include research in pancreatic cancer (inducing apoptosis via GSK-3β phosphorylation), hepatocellular carcinoma (HCC) (inhibiting proliferation via p21/p18 upregulation), and neuroendocrine tumors (suppressing hormone secretion) .

Preparation Methods

ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

ZM 336372 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Cancer Research

ZM 336372 is extensively studied for its role in cancer treatment, particularly concerning neuroendocrine tumors and hepatocellular carcinoma.

  • Neuroendocrine Tumors : Research indicates that this compound can suppress growth and hormone secretion in carcinoid tumor cells. In studies, treatment with this compound led to significant phosphorylation of Raf-1 and downstream effectors like mitogen-activated protein kinase 1/2 and extracellular signal-regulated kinase 1/2. This resulted in reduced levels of bioactive hormones and induction of cell cycle inhibitors such as p21 and p18, thereby inhibiting cellular proliferation .
  • Hepatocellular Carcinoma : Similar anti-proliferative effects were observed in HepG2 cells (a human liver cancer cell line). Treatment with this compound resulted in growth inhibition and suppression of chromogranin A secretion, indicating a potential therapeutic application for liver cancers as well .

Mechanistic Studies

The compound's unique mechanism has been a focal point in understanding Raf signaling dynamics:

  • Paradoxical Activation : Interestingly, while this compound is designed as an inhibitor, it paradoxically activates c-Raf under certain conditions. This activation occurs without increasing GTP-loading of Ras or triggering downstream MAPK pathways, suggesting a complex feedback mechanism that could influence therapeutic strategies targeting Raf .

Neuroprotection

In neurological studies, this compound has shown potential neuroprotective effects by reducing apoptosis in primary neurons subjected to low potassium conditions. This suggests that c-Raf inhibition may play a role in protecting neuronal cells from stress-induced damage .

Table 1: Summary of this compound Applications

Application AreaDescriptionKey Findings
Cancer ResearchInhibition of tumor growth and hormone secretionSignificant reduction in bioactive hormones; activation of cell cycle inhibitors
Mechanistic StudiesUnderstanding Raf signaling dynamicsParadoxical activation of c-Raf; complex feedback mechanisms affecting therapeutic efficacy
NeuroprotectionProtection against neuronal apoptosisDecreased apoptosis in primary neurons under stress conditions

Table 2: Effects on Cell Lines

Cell LineTreatment Concentration (μM)Observed Effects
Carcinoid Tumor Cells20 - 100Activation of MEK/ERK; reduced hormone levels
HepG2 (Liver Cancer)VariesGrowth inhibition; suppression of chromogranin A

Case Study 1: Neuroendocrine Tumors

In a controlled laboratory setting, carcinoid tumor cell lines were treated with varying concentrations of this compound over six days. The results indicated a dose-dependent activation of the Raf-1 pathway, leading to significant reductions in hormone production and cell proliferation rates.

Case Study 2: Hepatocellular Carcinoma

HepG2 cells were subjected to treatment with this compound to assess its anti-proliferative effects. The study demonstrated that treatment led to enhanced phosphorylation of ERK pathways while concurrently suppressing chromogranin A secretion, indicating a potential dual mechanism for cancer therapy targeting both growth inhibition and hormonal regulation.

Comparison with Similar Compounds

Target Selectivity and Mechanism of Action

Compound Primary Target(s) Selectivity (vs. Related Targets) Mechanism Paradoxical Activation Observed?
ZM 336372 c-Raf (IC₅₀: 70 nM) 10× selective over B-Raf; weak p38α/β inhibition (IC₅₀: 2 μM) ATP-competitive; induces GSK-3β phosphorylation Yes (Raf-1/MAPK)
Vemurafenib BRAF(V600E) (IC₅₀: 31 nM) 10–100× selective over wild-type BRAF ATP-competitive; inhibits mutant BRAF dimerization Yes (wild-type BRAF/RAS-mutant cells)
SB 203580 p38α MAPK (IC₅₀: 50 nM) Selective over JNK, ERK, and other MAPKs Binds to ATP pocket; inhibits Thr180/Tyr182 phosphorylation No
U0126 MEK1/2 (IC₅₀: 70 nM and 60 nM) Selective over Raf, ERK, and JNK Non-ATP-competitive; inhibits MEK phosphorylation No
GW5074 c-Raf (IC₅₀: 9 nM) 100× selective over B-Raf, VEGFR, PDGFR ATP-competitive; suppresses Raf-1/MEK/ERK pathway No

Key Insights :

  • This compound’s unique dual role as an inhibitor/agonist distinguishes it from Raf inhibitors like vemurafenib, which primarily target mutant BRAF .

Efficacy in Biochemical and Cellular Assays

Thermal Shift Analysis (MAPK14 Binding):

  • AMG 548 : ΔTm = 9.1°C (highest stabilization) .
  • SB 203580/SB 202190 : ΔTm = 6.8°C/7.8°C .
  • This compound : ΔTm = 4.9°C, indicating lower MAPK14 affinity .

Cell Viability (HCC Models):

  • This compound + Shikonin : Synergistically inhibits HCC cell proliferation (Hep3B, MHCC97L) .
  • Sorafenib + Benserazide : Comparable efficacy to this compound combinations .

Paradoxical Pathway Activation:

  • This compound induces >100-fold c-Raf/B-Raf activation in Raf-transformed cells, contrasting with vemurafenib’s selective inhibition of BRAF(V600E) .

Structural and Pharmacokinetic Comparison

Property This compound Vemurafenib SB 203580
Molecular Weight 389.45 489.94 377.43
Solubility (DMSO) 72 mg/mL 10 mg/mL 50 mg/mL
Selectivity c-Raf > B-Raf, p38 BRAF(V600E) > WT p38α > JNK, ERK
Clinical Stage Preclinical Approved (melanoma) Research tool

Biological Activity

ZM 336372 (CAS 208260-29-1) is a small molecule that has garnered attention for its unique biological activities, particularly as a potent and selective inhibitor of the protein kinase c-Raf. This compound exhibits a paradoxical behavior by activating Raf-1 in certain contexts, which has implications for its use in cancer therapy.

  • Chemical Name : 3-(Dimethylamino)-N-[3-[(4-hydroxybenzoyl)-amino]-4-methylphenyl]benzamide
  • Molecular Formula : C23H23N3O3
  • Purity : ≥99%
  • IC50 Values :
    • c-Raf: 70 nM
    • SAPK2/p38: 2 μM

This compound primarily functions as an ATP-competitive inhibitor of c-Raf, showing a selectivity that is approximately ten-fold over B-Raf and significant inhibition against other kinases such as SAPK2/p38. Its mechanism involves the activation of downstream signaling pathways, notably the Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including:

  • Neuroendocrine Tumors :
    • This compound has been shown to suppress growth and hormone secretion in neuroendocrine cell lines. Treatment with this compound resulted in a dose-dependent inhibition of cell proliferation and reduced levels of chromogranin A, a marker for neuroendocrine activity .
  • Hepatocellular Carcinoma :
    • In HepG2 cells, this compound treatment led to significant growth inhibition and a decrease in hormone secretion. The compound activated the Raf-1/MEK/ERK signaling pathway, resulting in increased levels of p21CIP1, a cyclin-dependent kinase inhibitor that plays a role in cell cycle regulation .
  • Pancreatic Cancer :
    • Studies have indicated that this compound induces apoptosis in pancreatic adenocarcinoma cell lines (Panc-1 and MiaPaCa-2) through the inhibition of GSK-3β, which is critical for cell survival. The compound promotes Ser9 phosphorylation of GSK-3β, leading to reduced cell viability and increased apoptosis markers .

Summary of Key Findings

Cell LineIC50 (nM)Mechanism of ActionKey Findings
Neuroendocrine TumorsNot specifiedActivation of Raf-1/MEK/ERK pathwayGrowth inhibition, reduced chromogranin A
HepG2 (Hepatocellular)Not specifiedActivation of Raf-1/MEK/ERK pathwayGrowth inhibition, increased p21CIP1
Panc-1 & MiaPaCa-2Not specifiedInhibition of GSK-3βInduction of apoptosis, decreased viability

Case Studies

  • Neuroendocrine Tumor Study :
    • This compound was tested on carcinoid tumor cell lines where it showed significant activation of the Raf pathway and suppression of neuroendocrine markers like chromogranin A. This suggests its potential as a therapeutic agent for neuroendocrine tumors .
  • HepG2 Cell Line Analysis :
    • The study involving HepG2 cells illustrated how this compound not only inhibits growth but also modulates hormone secretion through the activation of signaling pathways associated with cancer progression .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ZM 336372 in cancer research?

this compound is a selective c-Raf inhibitor with an IC50 of 70 nM, showing 10-fold selectivity over B-Raf. It blocks the MAPK signaling pathway by inhibiting Raf-1 kinase, thereby suppressing downstream MEK and ERK activation. This mechanism is critical in studying apoptosis and proliferation in cancer models like acute myeloid leukemia (AML) .

Q. How selective is this compound among Raf isoforms and other kinases?

this compound exhibits high specificity for c-Raf, with no significant inhibition of PKA/B/C, AMPK, or p70S6 kinases at concentrations up to 1 µM. Researchers should validate selectivity using kinase profiling assays and compare results with pan-Raf inhibitors to rule off-target effects .

Q. What experimental controls are essential when using this compound in kinase assays?

Include positive controls (e.g., other Raf inhibitors like L-779) and negative controls (vehicle-only treatments). Use Western blotting to monitor phosphorylation status of MEK/ERK and confirm target engagement .

Advanced Research Questions

Q. How to design experiments assessing this compound’s efficacy in AML models?

Methodology:

  • Use AML cell lines (e.g., THP-1 or MV4-11) and treat with this compound at IC50 concentrations.
  • Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
  • Validate pathway inhibition by analyzing phospho-ERK/MEK levels and cross-talk with immune pathways (e.g., T-cell survival via MAPK modulation) .

Q. How to address contradictory data in Raf inhibition studies using this compound?

Approach:

  • Assess cell-type variability (e.g., differences in Raf isoform expression or mutations).
  • Perform dose-response curves across multiple cell lines.
  • Use siRNA knockdown of c-Raf to confirm on-target effects and rule out compensatory pathways like PI3K/AKT .

Q. What are common pitfalls in interpreting this compound’s effects on apoptosis?

Solutions:

  • Off-target kinase inhibition: Validate using genetic knockout models.
  • Compensatory pathway activation: Combine with inhibitors of parallel pathways (e.g., AKT/mTOR).
  • Ensure purity of the compound (>98%) and verify batch-to-batch consistency .

Q. How does this compound influence cross-talk between MAPK and immune signaling pathways?

Methodology:

  • Co-culture cancer cells with T-cells and measure cytokine secretion (e.g., IL-2, IFN-γ).
  • Use phospho-specific flow cytometry to assess MAPK pathway suppression and its impact on T-cell exhaustion .

Q. How to optimize this compound concentration for in vivo studies?

Approach:

  • Determine maximum tolerated dose (MTD) in murine models via toxicity assays.
  • Monitor tumor volume regression in xenografts and correlate with phospho-ERK suppression in tissue lysates. Use pharmacokinetic analysis to adjust dosing schedules .

Q. Data Analysis & Reproducibility

Q. How to statistically analyze this compound’s effect on tumor growth in vivo?

Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include metrics like tumor volume, survival curves, and histopathological scoring. Address variability by repeating experiments across multiple cohorts .

Q. How to ensure reproducibility of this compound studies across laboratories?

  • Document compound storage conditions (e.g., -20°C in DMSO).
  • Share detailed protocols for cell culture, dosing, and endpoint assays.
  • Publish raw data (e.g., Western blot images, flow cytometry gating strategies) in supplementary materials .

Q. Advanced Applications & Combination Therapies

Q. What combination therapies enhance this compound’s efficacy in cancer models?

  • Combine with MEK inhibitors (e.g., trametinib) to amplify MAPK pathway suppression.
  • Pair with ABT-737 (a Bcl-2 inhibitor) to synergize apoptosis induction in EGFR-mutant lung cancer models .

Q. How to study resistance mechanisms to this compound in long-term treatments?

  • Generate resistant cell lines via chronic exposure (6–12 months).
  • Perform RNA-seq to identify upregulated pathways (e.g., alternative kinase activation).
  • Test salvage therapies using second-generation Raf inhibitors .

Q. Troubleshooting & Technical Challenges

Q. Why might this compound fail to inhibit Raf in certain cell lines?

  • Check for c-Raf mutations or overexpression of B-Raf.
  • Test for efflux pump activity (e.g., ABC transporters) using inhibitors like verapamil.
  • Confirm compound stability in culture media via HPLC .

Q. How to resolve low solubility or stability issues with this compound?

  • Use fresh DMSO stocks (<6 months old) and avoid freeze-thaw cycles.
  • Pre-dissolve the compound in warm PBS with 0.1% Tween-20 for in vivo administration .

Properties

IUPAC Name

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEFPDQFAZNXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274478
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208260-29-1
Record name N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM 336372
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM 336372
Reactant of Route 2
Reactant of Route 2
ZM 336372
Reactant of Route 3
Reactant of Route 3
ZM 336372
Reactant of Route 4
Reactant of Route 4
ZM 336372
Reactant of Route 5
Reactant of Route 5
ZM 336372
Reactant of Route 6
ZM 336372

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.